B1577070 Pediocin PA-1

Pediocin PA-1

Cat. No.: B1577070
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pediocin PA-1 is a class IIa bacteriocin, a ribosomally synthesized antimicrobial peptide produced by strains of Pediococcus and Lactobacillus . It is recognized for its potent and specific activity against foodborne pathogens, most notably Listeria monocytogenes , a pathogen known for its resilience in refrigerated and ready-to-eat foods . This makes this compound a compound of significant value in research focused on natural food bio-preservation and the development of clean-label products . The peptide exerts its antimicrobial effect through a targeted mechanism that involves binding to specific receptors on the bacterial membrane and forming pores, which leads to the disruption of the proton motive force and ultimately cell death . This precise action results in rapid killing of target organisms at nanomolar concentrations . For research applications, this compound offers several advantageous properties. It demonstrates notable stability across a wide pH range (2-10) and high temperatures, maintaining activity even after autoclaving at 121 °C . Furthermore, it is non-toxic and is degraded by gastrointestinal enzymes, making it a safe subject for studies related to food safety . Its research applications extend to its use in hurdle technology, where it is applied synergistically with other treatments such as high hydrostatic pressure, organic acids, and in innovative antimicrobial packaging or nanocomposites . This compound is supplied for research purposes. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

bioactivity

Antibacterial

sequence

YYGNGVTCGKHSCSVDWGKATTCIINNGAMAWATG

Origin of Product

United States

Molecular Biology and Genetic Basis of Pediocin Pa 1

Genetic Determinants of Pediocin PA-1 Biosynthesis

The genetic blueprint for this compound production is contained within a dedicated operon. cdnsciencepub.compsu.edu This operon orchestrates the synthesis, transport, and immunity related to the bacteriocin (B1578144).

Organization of the this compound Operon (pedA, pedB, pedC, pedD)

The genes responsible for this compound production are organized into an operon, commonly referred to as the ped operon. psu.edu This operon consists of four key genes: pedA, pedB, pedC, and pedD. psu.edunih.gov These genes are clustered together and are transcribed as a single unit, ensuring the coordinated expression of all components necessary for bacteriocin production. nih.gov The typical arrangement of the operon is sequential, with the genes appearing in the order pedA-pedB-pedC-pedD. psu.edu

Functional Characterization of Operon Genes (Structural Peptide, Immunity, Transport, Accessory Proteins)

Each gene within the ped operon has a distinct and essential role in the production of active this compound:

pedA : This is the structural gene that encodes the pediocin precursor peptide, often referred to as pre-pediocin. cdnsciencepub.comnih.gov This precursor is an inactive form of the bacteriocin that includes an N-terminal leader sequence. researchgate.net

pedB : This gene provides immunity to the producing cell. psu.edunih.gov The PedB protein is an immunity protein that protects the producer bacterium from the antimicrobial action of its own this compound. mdpi.com

pedC : The pedC gene encodes a protein that is a crucial part of the transport machinery. nih.govebi.ac.uk The PedC protein, along with PedD, forms a dedicated ABC (ATP-binding cassette) transporter system responsible for the processing and secretion of the mature bacteriocin. nih.govnih.gov

pedD : The pedD gene product is an ATP-dependent translocator and is essential for the transport of pediocin across the cytoplasmic membrane. psu.edu It is believed to be the precursor processing enzyme. nih.gov

GeneFunction
pedAEncodes the structural peptide (pre-pediocin)
pedBEncodes the immunity protein
pedCEncodes an accessory transport protein (part of the ABC transporter)
pedDEncodes the primary transport protein (ABC transporter) and processing enzyme

Plasmid-Encoded Nature and Genetic Transfer Mechanisms

The genetic determinants for this compound biosynthesis are predominantly located on plasmids. researchgate.netnih.gov For instance, in Pediococcus acidilactici PAC1.0, these genes are found on the 9.4-kbp plasmid pSRQ11. psu.edunih.gov The plasmid-borne nature of these genes facilitates their transfer to other lactic acid bacteria (LAB) and even non-LAB strains. researchgate.net This transfer can occur through mechanisms such as conjugative mobilization and inter-plasmid recombination events, which explains the presence of pediocin-like bacteriocin encoding plasmids in various bacterial species, including Lactobacillus plantarum. researchgate.net

This compound Biosynthesis Pathway and Post-Translational Modifications

The synthesis of this compound is a multi-step process that begins with the ribosomal synthesis of the precursor peptide, pre-pediocin, as encoded by the pedA gene. mdpi.com This precursor contains an N-terminal leader peptide that keeps the bacteriocin in an inactive state within the producer cell. researchgate.netmdpi.com

The subsequent maturation and secretion of this compound are handled by the ABC transporter system composed of the PedC and PedD proteins. nih.govnih.gov During the transport process across the cell membrane, the leader peptide is cleaved off from the pre-pediocin. nih.gov This cleavage event activates the bacteriocin.

A key post-translational modification in this compound is the formation of two disulfide bonds. cdnsciencepub.com These bonds are critical for the proper folding, stability, and potent antimicrobial activity of the mature peptide.

Regulation of this compound Gene Expression (e.g., Quorum Sensing)

The production of this compound is a regulated process, often controlled by a quorum-sensing (QS) system. mdpi.com Quorum sensing allows bacteria to monitor their population density and coordinate gene expression in response to cell concentration. microbiotajournal.com In the context of this compound, this system ensures that the bacteriocin is produced only when the bacterial population reaches a certain threshold. mdpi.commicrobiotajournal.com

This QS system typically involves three components: an inducer peptide, a membrane-associated histidine protein kinase (HPK), and a cytoplasmic response regulator (RR). mdpi.com The inducer peptide is secreted by the bacteria, and as the cell population grows, its concentration in the environment increases. Once a critical concentration is reached, the inducer peptide binds to and activates the HPK. The activated HPK then phosphorylates the RR, which in turn activates the transcription of the ped operon, leading to the production of this compound. mdpi.com This regulatory mechanism allows the bacteria to efficiently produce the bacteriocin when it is most needed, for example, during competition with other microorganisms. microbiotajournal.com

Structural Biology and Structure Function Relationships of Pediocin Pa 1

Primary and Secondary Structural Elements Critical for Pediocin PA-1 Activity

The antimicrobial efficacy of this compound is deeply rooted in its specific primary and secondary structural features. The linear sequence of amino acids and their local folding patterns are crucial for the bacteriocin's function.

Disulfide Bond Formation and Their Role in Structural Integrity

This compound contains two essential disulfide bonds. cdnsciencepub.com The first is located in the conserved N-terminal region between cysteine residues at positions 9 and 14 (C9-C14). asm.orgfrontiersin.org This bond is crucial for stabilizing the three-stranded anti-parallel β-sheet structure of this domain. asm.orgacs.org The second disulfide bond is found in the C-terminal half, linking Cys24 and Cys44. rug.nlresearchgate.net This C-terminal bridge is not present in all pediocin-like bacteriocins and is a significant determinant of this compound's broad antimicrobial spectrum and thermal stability. scispace.comrug.nlnih.gov Removal of this second disulfide bond has been shown to decrease the bacteriocin's potency and stability, particularly at higher temperatures. niscpr.res.innih.gov The correct formation of these disulfide bonds is critical for the peptide's biological activity. researchgate.net

Predicted Tertiary and Quaternary Structural Models of this compound

While a high-resolution crystal structure of the complete, isolated this compound is not extensively described, structural models have been predicted based on homology modeling and spectroscopic data. niscpr.res.inasm.orgnih.gov These models suggest a defined three-dimensional arrangement. The N-terminal region is predicted to form a three-stranded antiparallel β-sheet. asm.orgacs.orgnih.gov This is followed by a central α-helix and an extended C-terminal tail that folds back, creating a hairpin-like structure. asm.orgniscpr.res.in This hairpin is stabilized by the C24-C44 disulfide bond. niscpr.res.in

Cryo-electron microscopy studies of this compound in complex with its cellular receptor, the mannose phosphotransferase system (man-PTS), have provided significant insights into its structure upon binding. asm.org These studies confirm the N-terminal β-sheet structure and show how the C-terminal half penetrates the membrane. asm.org There is no indication in the literature of this compound forming a stable quaternary structure in its active state; it appears to function as a monomer when interacting with the target cell membrane.

Functional Domains and Their Contributions to Antimicrobial Activity (e.g., N-terminal Hydrophilic/Cationic Region, C-terminal Hydrophobic/Amphiphilic Region, Flexible Hinge)

The structure of this compound can be functionally divided into distinct domains that work in concert to exert its antimicrobial effect. scispace.comasm.org

N-terminal Hydrophilic/Cationic Region: This domain, encompassing roughly the first 17-20 amino acids, is highly conserved, hydrophilic, and carries a net positive charge. asm.orgnih.govasm.org It is responsible for the initial recognition and electrostatic binding to the negatively charged components on the surface of target Gram-positive bacteria. frontiersin.orgnih.gov This region, containing the YGNGV motif and the C9-C14 disulfide bond, forms a three-stranded antiparallel β-sheet which specifically recognizes the man-PTS receptor on the target cell. asm.orgfrontiersin.orgresearchgate.net

C-terminal Hydrophobic/Amphiphilic Region: This latter half of the peptide is more variable in sequence, hydrophobic, and amphiphilic. niscpr.res.infrontiersin.org After the initial binding mediated by the N-terminus, this C-terminal domain, which forms a hairpin-like structure, inserts into the hydrophobic core of the cell membrane. frontiersin.orgnih.govconicet.gov.ar This insertion is a critical step in pore formation, leading to the dissipation of the cell's membrane potential and ultimately, cell death. asm.orgfrontiersin.org The C-terminal domain is also a major determinant of the bacteriocin's target cell specificity. asm.orgnih.gov

Flexible Hinge: A flexible hinge region, often cited around residue Asp17, connects the N-terminal and C-terminal domains. asm.orgniscpr.res.in This flexibility is thought to be crucial for the peptide's function, allowing the two domains to move relative to each other. asm.orgasm.org This movement enables the N-terminal domain to bind to the cell surface while allowing the C-terminal hairpin to penetrate and disrupt the cell membrane. frontiersin.orgnih.gov

Advanced Mutagenesis and Peptide Engineering Approaches for Functional Elucidation

To dissect the precise role of individual amino acids and structural motifs, researchers have employed advanced mutagenesis and peptide engineering techniques.

Site-Directed Mutagenesis for Identification of Essential and Variable Residues

Site-directed mutagenesis has been instrumental in mapping the structure-function relationships of this compound. By systematically replacing specific amino acids, scientists have identified residues that are essential for activity and those that can be altered without significant loss of function.

A technique known as NNK scanning, where each of the 44 codons is replaced, has provided a comprehensive overview of residue importance. nih.govasm.org This and other mutagenesis studies have confirmed the essential nature of the cysteine residues (C9, C14, C24, C44) involved in disulfide bonds and other key residues like Y2, G6, W33, and G37. chapman.edunih.gov For example, replacing the single methionine residue (Met31) with hydrophobic amino acids like alanine (B10760859), leucine (B10760876), or isoleucine resulted in variants with higher storage stability without a major loss of activity, whereas replacing it with a negatively charged aspartic acid was detrimental. rug.nlnih.govnih.gov

Conversely, residues K1, T8, G10, and S13 in the N-terminal domain were found to be more tolerant to substitution, indicating they are variable or functionally redundant. nih.govasm.org Mutational analysis of the C-terminal region has also been performed. For example, replacing glycine (B1666218) at position 29 with alanine significantly increased antimicrobial activity, suggesting this site plays a key role in the peptide's interaction with the membrane. nih.gov These studies provide a detailed blueprint of the functional contributions of individual amino acids, guiding efforts to engineer more potent and stable bacteriocins.

Table 1: Impact of Single Amino Acid Substitutions on this compound Activity

Original Residue Position Substitution Effect on Activity Reference
Essential Residues
Cys 9, 14, 24, 44 Various Activity abolished chapman.edu, nih.gov
Tyr 2 Various Activity abolished chapman.edu, nih.gov
Gly 6 Various Activity abolished nih.gov, chapman.edu
Trp 33 Various Activity abolished chapman.edu, nih.gov
Gly 37 Various Activity abolished chapman.edu, nih.gov
Met 31 Asp Activity nullified/deleterious rug.nl, nih.gov
Variable Residues
Lys 1 Various Activity retained chapman.edu, nih.gov
Thr 8 Various Activity retained chapman.edu, nih.gov
Gly 10 Various Activity retained asm.org, chapman.edu
Ser 13 Various Activity retained asm.org, chapman.edu
Met 31 Ala, Leu, Ile Activity largely retained, stability increased rug.nl, nih.gov

Construction and Characterization of Chimeric Bacteriocins and DNA Shuffled Variants

The modular nature of class IIa bacteriocins, including this compound, has facilitated the creation of novel peptides with tailored properties through protein engineering techniques like the construction of chimeras and DNA shuffling. These strategies involve swapping functional domains between different bacteriocins to create hybrid molecules with potentially enhanced or altered antimicrobial spectra.

Reciprocal chimeras have been successfully constructed between this compound and other class IIa bacteriocins, such as enterocin (B1671362) A. nih.govasm.orgresearchgate.net One notable example is the chimera designated EP, which consists of the N-terminal half of enterocin A fused to the C-terminal half of this compound. nih.govresearchgate.net This particular chimeric construct demonstrated increased antimicrobial activity against a strain of Leuconostoc lactis that was isolated from a sour-spoiled dairy product, a bacterium against which the parent this compound showed no inhibitory activity. nih.govasm.orgdntb.gov.ua The creation of such chimeras has highlighted the importance of the C-terminal domain in determining the antimicrobial spectrum and specificity of pediocin-like bacteriocins. asm.orgitmedicalteam.pl

To further enhance the efficacy of these engineered bacteriocins, DNA shuffling has been employed. nih.govnih.gov This technique introduces greater sequence diversity by recombining DNA fragments from multiple parent genes. In one study, a DNA shuffling library was created by shuffling four specific regions within the N-terminal domain of this compound with the corresponding sequences from ten other class IIa bacteriocins. nih.govasm.orgnih.gov The N-terminal domain was specifically chosen for this process due to its conserved sequences which can act as scaffolds for shuffling. asm.org

Screening of the resulting 280 shuffled mutants revealed that 63 possessed antimicrobial activity. nih.govasm.org One mutant, designated B1, exhibited remarkably improved performance. nih.gov In a colony overlay assay, the B1 variant produced a significant growth inhibition circle (>7.8-mm) against L. lactis, whereas the wild-type this compound produced no zone of inhibition. nih.govasm.org Furthermore, the active shuffled mutants, including B1, showed enhanced activity against various species of Lactobacillus, Pediococcus, and Carnobacterium. nih.govasm.org Sequence analysis of the B1 mutant revealed a novel N-terminal sequence, demonstrating the potential of DNA shuffling to generate innovative bacteriocin (B1578144) variants. nih.gov

Table 1: Comparison of N-Terminal Sequences of Wild-Type this compound and the DNA Shuffled B1 Variant
BacteriocinN-Terminal Sequence (Residues 1-14)Source
This compound (Wild-Type)KYYGNGVTCGKHSC nih.govasm.org
B1 Variant (Shuffled)TKYYGNGVSCTKSGC nih.govasm.org
Table 2: Enhanced Antimicrobial Activity of Engineered this compound Variants Against Leuconostoc lactis
BacteriocinEngineering StrategyActivity against L. lactisSource
This compound (Wild-Type)N/ANo inhibition circle nih.govasm.org
Chimera EPN-terminal of Enterocin A + C-terminal of this compoundIncreased activity (compared to parent bacteriocins) nih.govasm.orgresearchgate.net
B1 VariantDNA Shuffling of N-terminal domain>7.8-mm growth inhibition circle nih.govasm.org

Engineering Strategies for Enhanced this compound Stability and Antimicrobial Potency

Beyond altering antimicrobial specificity, protein engineering has been pivotal in improving the stability and potency of this compound. A significant challenge for its application is its susceptibility to oxidation, which leads to a loss of activity over time. nih.govresearchgate.netnih.gov Research has shown that upon storage, this compound can lose activity, a process accompanied by a 16-Da increase in its molecular mass, consistent with the oxidation of a methionine residue. nih.govresearchgate.netucc.ie

The target of this destabilizing oxidation is the single methionine residue at position 31 (Met31). nih.govresearchgate.netscispace.com Consequently, site-directed mutagenesis has been employed to replace Met31 with other amino acids to prevent this oxidative degradation. nih.govnih.gov Replacing Met31 with hydrophobic amino acid residues such as alanine (Ala), leucine (Leu), or isoleucine (Ile) successfully created oxidation-resistant variants. nih.govresearchgate.net These methionine-free mutants retained high levels of antilisterial activity, with some maintaining 100% of the wild-type potency against most indicator strains, and were significantly more stable during storage. nih.govresearchgate.netnih.gov For instance, while wild-type this compound lost activity over a few weeks at room temperature, the Met31-substituted variants remained active for over 70 days under the same conditions. nih.gov

In contrast, substituting Met31 with hydrophilic residues had a detrimental effect on the bacteriocin's function. nih.govscispace.com Replacing methionine with a negatively charged residue like aspartate (Asp) resulted in a hundred-fold reduction in activity. nih.gov Similarly, replacement with an uncharged hydrophilic residue like threonine (Thr) also diminished its antimicrobial potency. nih.gov These findings underscore the importance of hydrophobicity in this region of the peptide, which is believed to interact with the hydrophobic core of the target cell membrane. nih.gov

Other mutagenesis studies have explored substitutions at different positions to enhance potency. A mutant with a lysine (B10760008) to glutamic acid substitution at position 11 (K11E) was found to exhibit approximately 2.8-fold higher activity against Listeria innocua. nih.gov The four cysteine residues (Cys9, Cys14, Cys24, and Cys44), which form two essential disulfide bonds, have been shown to be indispensable for activity, as their substitution leads to inactive mutants. nih.govnih.gov

Table 3: Effect of Met31 Substitution on this compound Stability and Potency
VariantSubstitution at Position 31Effect on Stability (Oxidation)Effect on Antimicrobial ActivitySource
This compoundMethionine (Wild-Type)Susceptible to oxidation, loss of activity upon storageHigh (Baseline) nih.govresearchgate.netnih.gov
Pediocin M31AAlanine (hydrophobic)Protected from oxidation, increased stabilityMinor effect, ~100% activity maintained nih.govresearchgate.netnih.gov
Pediocin M31LLeucine (hydrophobic)Protected from oxidation, increased stabilityMinor effect, ~100% activity maintained nih.govresearchgate.netnih.gov
Pediocin M31IIsoleucine (hydrophobic)Protected from oxidation, increased stabilityMinor effect, ~100% activity maintained nih.govresearchgate.net
Pediocin M31DAspartate (hydrophilic, charged)Not applicableHighly deleterious, 100-fold reduction nih.govnih.govscispace.com
Pediocin M31TThreonine (hydrophilic, uncharged)Not applicableReduced activity nih.gov

Mechanisms of Pediocin Pa 1 Antimicrobial Action

Molecular Interactions with Target Bacterial Membranes

The initial interaction of Pediocin PA-1 with the bacterial cell is a critical determinant of its activity. This phase is characterized by both nonspecific electrostatic attractions and highly specific receptor-mediated binding.

The primary, nonspecific attachment of this compound to the surface of Gram-positive bacteria is governed by electrostatic interactions. researchgate.net this compound is a cationic peptide, possessing a net positive charge at physiological pH. scispace.combajas.edu.iq This positive charge is primarily localized in its hydrophilic N-terminal region. asm.org Conversely, the cell envelopes of Gram-positive bacteria are rich in anionic polymers, most notably lipoteichoic acids (LTAs), which impart a net negative charge to the cell surface.

The initial binding is driven by the electrostatic attraction between the cationic N-terminal domain of pediocin and the negatively charged LTAs on the bacterial surface. bajas.edu.iqfrontiersin.orgresearchgate.net This interaction is crucial for concentrating the bacteriocin (B1578144) molecules on the cell surface, facilitating the subsequent, more specific binding events. frontiersin.org Studies have demonstrated that the removal of lipoteichoic acid from the cell walls of sensitive bacteria can prevent the binding of pediocin, highlighting the importance of this initial electrostatic tethering. researchgate.net The strength of this binding has been shown to correlate with the surface charge of the bacteria, with a stronger positive correlation observed for Gram-positive species. researchgate.net

Following the initial electrostatic attraction, this compound engages with a specific protein receptor on the target cell membrane, which has been identified as the mannose phosphotransferase system (Man-PTS). asm.orgnih.gov The Man-PTS is a multi-component protein complex responsible for the uptake and phosphorylation of mannose. plos.org Its membrane-spanning components, specifically the IIC and IID proteins, act as the direct docking site for pediocin. plos.orgoup.com

Cryo-electron microscopy studies have revealed the structural basis of this interaction. The N-terminal region of this compound, which contains a conserved YGNGV motif, specifically recognizes and attaches to the extracellular surface of the Core domain of the Man-PTS. asm.orgnih.govresearchgate.net This specific recognition is a key determinant of pediocin's target specificity, as only bacteria possessing a compatible Man-PTS are highly susceptible. oup.com The binding event is not merely a passive docking; it induces a significant conformational change in the receptor. asm.orgnih.gov

The precise mechanism following receptor binding has been the subject of detailed investigation, leading to models that incorporate both receptor-dependent and receptor-independent phases of action.

Receptor-Dependent Model: The predominant model suggests that the Man-PTS receptor is essential for the antimicrobial activity of this compound against whole cells. asm.orgnih.govnih.gov In this model, the binding of pediocin's N-terminus to the Man-PTS is the crucial first step. researchgate.net This interaction is thought to trigger a conformational change that allows the C-terminal part of the pediocin molecule to insert into the membrane. asm.orgnih.gov Cryo-EM structures show that the binding of pediocin opens the Core domain of the Man-PTS away from its Vmotif domain, effectively using the receptor itself to create a pore through the membrane. asm.orgnih.gov The C-terminal half of pediocin penetrates the membrane and acts like a wedge, cracking the Man-PTS open. nih.gov

Receptor-Independent Disruption: While the Man-PTS receptor is critical for high-potency action against target cells, evidence also supports a receptor-independent mechanism of membrane disruption. conicet.gov.ar Studies using artificial membrane systems, such as liposomes composed of synthetic phospholipids (B1166683) (e.g., phosphatidylglycerol or POPC) that completely lack the Man-PTS receptor, have shown that this compound can still induce leakage. nih.govasm.org This indicates that pediocin possesses an intrinsic ability to interact with and permeabilize lipid bilayers directly. conicet.gov.arasm.org This receptor-independent action is less efficient than the receptor-mediated process but demonstrates that the peptide itself, particularly its C-terminal domain, can disrupt membrane integrity. asm.orgconicet.gov.ar

Therefore, a reconciled model suggests a two-step process: an initial, high-affinity binding to the Man-PTS receptor which facilitates subsequent membrane insertion and pore formation, representing the primary pathway of action. researchgate.netacs.org However, the ability to disrupt lipid bilayers directly suggests that at high concentrations, or under specific conditions, a receptor-independent pathway can also contribute to its antimicrobial effect. conicet.gov.ar

Model TypeDescriptionKey Evidence
Receptor-Dependent This compound binds specifically to the Man-PTS, using the receptor complex itself to form a pore. This is the primary mechanism for high-efficiency killing.High susceptibility of cells with Man-PTS oup.com; Cryo-EM structures showing pediocin wedged within the Man-PTS complex asm.orgnih.gov; Loss of sensitivity in Man-PTS mutants.
Receptor-Independent This compound can directly interact with and permeabilize the lipid bilayer without a protein receptor, particularly at higher concentrations.Induction of leakage from artificial liposomes lacking any protein receptors conicet.gov.arasm.org; Binding to vesicles made of synthetic phospholipids nih.gov.

Dynamics of this compound Pore Formation in Cytoplasmic Membranes

The culmination of this compound's interaction with the target membrane is the formation of hydrophilic pores. nih.govontosight.ai These pores disrupt the membrane's integrity and barrier function, leading to a cascade of events that are lethal to the cell.

The pores formed by this compound are conduits for the uncontrolled efflux of small molecules and ions from the cytoplasm. frontiersin.orgontosight.aiontosight.ai One of the immediate and most significant consequences is the rapid leakage of intracellular potassium ions (K+). frontiersin.orgoup.com This is followed by the efflux of other essential small molecules, including amino acids and inorganic phosphate (B84403) (Pi). nih.govoup.comnih.gov

Crucially, the pores also lead to the depletion of the cell's energy currency, adenosine (B11128) triphosphate (ATP). frontiersin.orgoup.com Studies on Listeria monocytogenes have shown that treatment with this compound leads to a dramatic, concentration-dependent depletion of intracellular ATP, with reductions as high as 98.9%. oup.com Interestingly, this ATP loss is not primarily due to direct leakage of ATP through the pores, but rather the cell's futile attempt to pump out protons and restore the proton motive force by hydrolyzing its ATP reserves. oup.com The size of the pores appears to be dependent on the concentration of pediocin, with higher concentrations allowing the passage of larger molecules. nih.govnih.govresearchgate.net

Table 1: Effect of this compound on Cellular Components of Listeria monocytogenes Scott A. oup.com
Cellular ComponentEffectMaximum Measured ChangeTime to Maximum Effect (minutes)
Potassium (K+)Efflux from cytoplasm520 nmol/mg cell dry weight loss~10
Inorganic Phosphate (Pi)Efflux from cytoplasm44.6 nmol/mg cell dry weight loss~60
Adenosine Triphosphate (ATP)Depletion within cytoplasm98.9% depletion~40

The cytoplasmic membrane of a bacterium maintains an electrochemical gradient, known as the proton motive force (PMF). The PMF consists of two components: a transmembrane electrical potential (Δψ) and a pH gradient (ΔpH). This force is essential for vital cellular processes, including ATP synthesis, nutrient transport, and motility.

The formation of pores by this compound and the subsequent leakage of ions, particularly K+ and protons, leads to the rapid and complete collapse of the PMF. frontiersin.orgnih.govunl.edu The uncontrolled ion movement dissipates the membrane potential, effectively short-circuiting the cell's energy-transducing membrane. nih.govnih.govnih.gov This dissipation of the PMF is a key event in the bactericidal action of pediocin, as it halts all PMF-dependent cellular activities and ultimately leads to cell death. nih.govunl.edu Studies have shown that this compound can dissipate the PMF in an energy-independent manner, meaning it does not require the cell to be energized for its action to commence. asm.orgnih.gov

Potential Intracellular Targets and Disruption of Essential Cellular Processes

The primary mode of action for this compound is the disruption of the target cell's cytoplasmic membrane, a process initiated by its interaction with a specific receptor. This interaction leads to pore formation, which in turn causes a cascade of events that disrupt essential intracellular processes and ultimately lead to cell death.

The principal receptor for this compound on the surface of sensitive bacteria is the mannose phosphotransferase system (Man-PTS). researchgate.netresearchgate.netasm.org The antimicrobial action unfolds in a series of steps:

Receptor Binding: The cationic, hydrophilic N-terminal domain of this compound specifically recognizes and binds to the Man-PTS receptor on the target cell membrane. researchgate.netasm.org

Membrane Insertion: Following binding, the hydrophobic or amphiphilic C-terminal domain of the pediocin molecule inserts itself into the cytoplasmic membrane. researchgate.netfrontiersin.org

Pore Formation: This insertion, likened to a wedge, creates a pore through the membrane. researchgate.netasm.org Cryo-electron microscopy has revealed that the binding of this compound forces the Core domain of the Man-PTS away from its Vmotif domain, creating a channel through the cell membrane. asm.org

The formation of these pores leads to the permeabilization of the cytoplasmic membrane, which has catastrophic consequences for the cell's internal environment and metabolic functions. asm.orgresearchgate.net The disruption of the membrane integrity leads to the non-specific efflux of vital intracellular components. frontiersin.org This includes the leakage of ions such as potassium, as well as the depletion of the cell's energy currency, adenosine triphosphate (ATP). frontiersin.orgasm.org The dissipation of the proton motive force across the membrane effectively halts essential cellular activities that rely on this electrochemical gradient, such as transport and energy generation. frontiersin.orgresearchgate.net Although this compound's primary target is the cell membrane, its action directly results in the cessation of critical intracellular processes, leading to cell death. researchgate.net

Table 1: Effects of this compound-Induced Pore Formation on Cellular Processes

Cellular Component/ProcessEffect of this compound ActionConsequence for the Target Cell
Cytoplasmic Membrane Increased permeability and pore formation. researchgate.netresearchgate.netLoss of selective barrier function.
Transmembrane Electrical Potential Dissipation of the proton motive force. frontiersin.orgresearchgate.netInhibition of transport and energy-dependent processes.
Intracellular Ions (e.g., K+) Efflux from the cytoplasm. frontiersin.orgasm.orgDisruption of osmotic balance and enzymatic function.
ATP Depletion of intracellular ATP. frontiersin.orgEnergy crisis, cessation of metabolic activities.
Amino Acid Transport Inhibition of uptake. researchgate.netInability to acquire essential nutrients for protein synthesis.

Mechanisms of Producer Immunity to this compound Action

For an organism to produce a potent antimicrobial peptide like this compound without succumbing to its effects, it must possess a robust self-protection mechanism. This is accomplished through a specific immunity protein, encoded within the same genetic locus as the bacteriocin itself. researchgate.netoup.com

The genetic determinants for pediocin production and immunity are organized in an operon, commonly referred to as the pedABCD operon. scispace.comasm.org Each gene within this operon has a distinct role in the biosynthesis, transport, and immunity of this compound.

Table 2: The this compound Operon (pedABCD)

GeneEncoded ProteinFunction
pedA This compound precursor (Prepediocin)The structural gene encoding the inactive bacteriocin precursor. scispace.comasm.org
pedB Pediocin Immunity Protein (PedB)Confers immunity to the producer cell by protecting it from this compound. scispace.comsemanticscholar.orgnih.gov
pedC ABC Transporter Accessory ProteinPart of the transport machinery required for pediocin secretion. asm.orgnih.gov
pedD ABC Transporter and Processing ProteaseA bifunctional protein that processes the precursor to mature this compound and transports it out of the cell. asm.orgnih.gov

The key to producer self-protection is the PedB immunity protein . nih.gov This is a cytosolic protein of about 11 kDa that specifically counteracts the lethal action of this compound. nih.gov The mechanism of immunity involves a direct interaction with the this compound/Man-PTS complex. asm.orgpnas.org

Structural and functional studies have elucidated the following model for PedB-mediated immunity:

Recognition: When this compound, either from an external source or its own production, forms a pore by interacting with the Man-PTS receptor, the conformation of the receptor changes. This change exposes a binding site on the cytosolic side of the Man-PTS. asm.orgresearchgate.net

Binding: The immunity protein PedB, specifically its well-structured N-terminal four-helix bundle, recognizes and binds to this newly exposed intracellular surface of the Man-PTS/Pediocin PA-1 complex. nih.govasm.org

Pore Blocking: Upon binding, the flexible C-terminal loop of the PedB protein is thought to insert itself into the bacteriocin-induced pore from the cytoplasmic side. nih.govasm.org This action effectively plugs the channel, preventing the leakage of ions and other essential molecules from the cytoplasm and thus neutralizing the antimicrobial peptide's effect. researchgate.netasm.orgresearchgate.net

This mechanism forms an inactive ternary complex consisting of the Man-PTS receptor, this compound, and the PedB immunity protein, ensuring the integrity of the producer cell's membrane is maintained. researchgate.netasm.org

Antimicrobial Spectrum and Determinants of Pediocin Pa 1 Efficacy

Broad-Spectrum Activity Against Gram-Positive Bacteria

Pediocin PA-1 demonstrates a broad inhibitory spectrum against a wide array of Gram-positive bacteria, encompassing both pathogenic and food spoilage organisms. Its primary mode of action involves pore formation in the cytoplasmic membrane of susceptible cells, leading to the dissipation of the proton motive force and ultimately, cell death.

A significant body of research highlights the exceptional potency of this compound against Listeria monocytogenes, a foodborne pathogen of major public health concern. nih.govnofima.comresearchgate.netnih.govtandfonline.com The minimal inhibitory concentration (MIC) of this compound against various strains of L. monocytogenes is consistently low, indicating high efficacy. For instance, studies have reported MIC values ranging from 0.10 to 7.34 ng/mL for a large collection of L. monocytogenes strains. nih.govnofima.com In another study, the MIC for L. monocytogenes LMO1 was reported to be 54.7 AU/ml. asm.org Furthermore, a derivative of this compound, pediocin M31L, showed an MIC of 72–36 nM against L. monocytogenes 10403S, while the native form had an MIC of 45 nM. tandfonline.com The potent anti-listerial activity has positioned this compound as a promising candidate for use as a natural food biopreservative. researchgate.netnih.gov

Beyond its profound effect on Listeria, this compound exhibits inhibitory activity against a range of other Gram-positive bacteria that are significant in both clinical and food spoilage contexts. These include species of Staphylococcus, Enterococcus, Lactobacillus, and Carnobacterium.

Staphylococcus aureus : While some studies have shown that purified this compound did not inhibit the growth of S. aureus, others have reported its sensitivity. nih.gov This highlights the strain-dependent nature of bacteriocin (B1578144) activity.

Enterococcus faecalis : This opportunistic pathogen is susceptible to this compound, with reported MIC values demonstrating effective inhibition. For instance, the MIC for Enterococcus faecalis NCDO 581 has been determined to be 1.8 nM. acs.org Another study found the MIC against Enterococcus faecalis ATCC 19433 to be 150 µg/l. researchgate.net

Lactobacillus spp. : Various species of Lactobacillus are inhibited by this compound. For example, the MIC for Lactobacillus sake has been reported to be as low as 0.2 nM. nih.gov

Carnobacterium spp. : These bacteria, often associated with food spoilage, are also susceptible to this compound. The MIC for Carnobacterium piscicola UI49 has been reported to be 0.1 nM. nih.gov

The following table summarizes the minimal inhibitory concentrations (MIC) of this compound against a selection of Gram-positive bacteria, illustrating its broad-spectrum activity.

Bacterial SpeciesStrainMICReference
Listeria monocytogenesVarious (200 strains)0.10 - 7.34 ng/mL nih.govnofima.com
Listeria monocytogenesLMO154.7 AU/mL asm.org
Listeria monocytogenes10403S45 nM tandfonline.com
Enterococcus faecalisNCDO 5811.8 nM acs.org
Enterococcus faecalisATCC 19433150 µg/L researchgate.net
Lactobacillus sakeNCDO 27140.2 nM nih.gov
Lactobacillus coryneformisNCDO 27400.1 nM nih.gov
Carnobacterium piscicolaUI490.1 nM nih.gov
Pediococcus pentosaceusFBB63B0.3 nM nih.gov
Leuconostoc mesenteroidesNCDO 5290.3 nM nih.gov

Conditional Activity Against Gram-Negative Bacteria

The inherent structure of the Gram-negative bacterial cell wall, particularly the outer membrane, typically renders them resistant to the action of many bacteriocins, including this compound. rug.nl This outer layer acts as a permeability barrier, preventing the peptide from reaching its target, the cytoplasmic membrane. However, this resistance is not insurmountable and can be overcome under conditions that disrupt the integrity of the outer membrane.

Several strategies have been effectively employed to sensitize Gram-negative bacteria to this compound. These methods generally involve the use of chelating agents or the application of physical stress, which destabilize the outer membrane.

EDTA-Induced Permeabilization : Ethylenediaminetetraacetic acid (EDTA) is a chelating agent that sequesters divalent cations, such as Mg²⁺ and Ca²⁺, which are essential for maintaining the structural integrity of the lipopolysaccharide (LPS) layer of the outer membrane. The removal of these cations leads to increased permeability of the outer membrane, allowing this compound to access the cytoplasmic membrane and exert its antimicrobial effect.

Physical Stress : Sublethal physical treatments can also compromise the outer membrane of Gram-negative bacteria. Methods such as freezing, gentle heating, or hydrostatic-pressure pasteurization can inflict sufficient injury to the outer membrane to render the cytoplasmic membrane accessible to this compound. rug.nl

When the outer membrane barrier is breached, this compound has demonstrated inhibitory activity against several medically and economically important Gram-negative bacteria.

Vibrio parahaemolyticus : This marine bacterium is a common cause of seafood-associated gastroenteritis. While typically resistant, its susceptibility to antimicrobial agents can be influenced by factors that affect its outer membrane.

Salmonella typhimurium : A major cause of foodborne illness, Salmonella typhimurium becomes sensitive to this compound following sublethal injury to its outer membrane. rug.nlresearchgate.net The combination of this compound with agents that permeabilize the outer membrane has been shown to be effective in inhibiting its growth.

Escherichia coli : Certain strains of E. coli, a common inhabitant of the gut that can also be pathogenic, have been shown to be susceptible to this compound when their outer membrane is compromised. rug.nl

The following table provides an overview of the conditional activity of this compound against selected Gram-negative bacteria.

Bacterial SpeciesCondition for ActivityObserved EffectReference
Salmonella typhimuriumSublethal injury (e.g., EDTA, freezing, heating)Becomes sensitive to this compound rug.nlresearchgate.net
Escherichia coliSublethal injury (e.g., EDTA, freezing, heating)Becomes sensitive to this compound rug.nl
Serratia liquefaciensSublethal injuryBecomes sensitive to this compound rug.nl
Pseudomonas fluorescensSublethal injuryBecomes sensitive to this compound rug.nl

Environmental and Cellular Factors Influencing Antimicrobial Potency

The antimicrobial efficacy of this compound is not static but is modulated by various factors related to the surrounding environment and the composition of the target cell membrane.

pH : this compound is known to be stable and active over a broad pH range, a desirable characteristic for its potential application in various food systems. nih.govnih.gov However, the efficiency of its production and action can be influenced by pH. For instance, the production of active this compound by Pediococcus acidilactici can be more efficient at a final culture pH of 5.0 or less. nih.gov Furthermore, the interaction of this compound with the cell membrane and subsequent pore formation can be pH-dependent, with some studies suggesting that K+ loss from target cells is increased at a lower pH. nih.gov One study reported that this compound remains active in a pH range of 2-10. nih.gov

Membrane Lipid Composition : The initial interaction of this compound with the target cell is mediated by electrostatic interactions with the phospholipids (B1166683) in the cytoplasmic membrane. nih.gov The composition of these lipids, particularly the presence of anionic phospholipids, plays a crucial role in the binding and subsequent activity of the bacteriocin. nih.govnih.govasm.org Studies using lipid vesicles have demonstrated that this compound binds more strongly to membranes containing a higher proportion of negatively charged phospholipids, such as phosphatidylglycerol (PG), as compared to zwitterionic phospholipids like phosphatidylcholine (PC). nih.govnih.govasm.org This increased affinity facilitates the insertion of the peptide into the membrane and the formation of pores.

The table below details the influence of membrane lipid composition on the binding affinity of this compound, as indicated by the relative dissociation constant (Kd/n). A smaller Kd/n value signifies a stronger binding affinity.

Lipid Composition of VesiclesRelative Dissociation Constant (Kd/n) (µM)Reference
100% DMPG (Dimyristoyl-phosphatidylglycerol)1.1 ± 0.1 nih.gov
100% DOPG (Dioleoyl-phosphatidylglycerol)1.1 ± 0.1 nih.gov
50% DMPG - 50% DMPC (Dimyristoyl-phosphatidylcholine)14.8 ± 1.6 nih.gov
25% DMPG - 75% DMPC5.8 ± 0.7 nih.gov
100% DMPCNo significant binding nih.gov
100% DOPC (Dioleoyl-phosphatidylcholine)No significant binding nih.gov

Pediocin Pa 1 Production and Purification Methodologies for Research

Optimization of Pediocin PA-1 Production in Native Strains

Maximizing the yield of this compound from its natural producers, primarily strains of Pediococcus acidilactici and Pediococcus pentosaceus, is a primary objective for research and potential commercial applications. This involves the fine-tuning of various fermentation parameters that significantly influence bacteriocin (B1578144) synthesis.

The biosynthesis of this compound is highly sensitive to the physicochemical environment of the culture medium. Key parameters such as pH, dissolved oxygen (DO), and the presence of specific ions can dramatically affect production levels.

Research into the effects of pH has shown that optimal this compound production by Pediococcus pentosaceus NCDC 273 occurs at an initial pH of 6.0 to 7.0. nih.gov Similarly, studies with recombinant Corynebacterium glutamicum engineered to produce this compound revealed that an acidic pH of 5.7 strongly supports peptide formation. researchgate.netnih.govresearchgate.net This suggests that maintaining a slightly acidic to neutral pH is crucial for maximizing yield.

Dissolved oxygen (DO) levels have a profound and somewhat counterintuitive effect on this compound production. In fermentations of recombinant C. glutamicum, microaerobic conditions, specifically a DO level of 2.5%, were found to be optimal, resulting in the highest peptide yields. researchgate.netnih.govresearchgate.net In contrast, higher oxygenation at a DO level of 30% led to a tenfold decrease in production compared to shake flask cultures. researchgate.net This indicates that low oxygen levels are favorable for the synthesis of this particular bacteriocin. researchgate.net

The presence of bivalent cations , particularly calcium (Ca²⁺), has also been identified as a significant factor. Elevated concentrations of calcium chloride (CaCl₂) have been shown to boost the production of this compound in recombinant C. glutamicum. researchgate.netnih.gov It is hypothesized that Ca²⁺ ions may reduce the absorption of the cationic pediocin peptide onto the negatively charged surface of the bacterial cells, thereby increasing its concentration in the culture supernatant. d-nb.info

Table 1: Influence of Culture Conditions on this compound Production

Parameter Organism Condition Effect on Production Reference
pH Pediococcus pentosaceus NCDC 273 Initial pH 6.0-7.0 Optimal production nih.gov
pH Recombinant Corynebacterium glutamicum Acidic pH 5.7 Strongly supported peptide formation researchgate.netnih.govresearchgate.net
Dissolved Oxygen Recombinant Corynebacterium glutamicum 2.5% DO (microaerobic) Highest production yield (5,590 BU/mL) researchgate.net
Dissolved Oxygen Recombinant Corynebacterium glutamicum 30% DO (aerobic) Ten-fold lower production (320 BU/mL) researchgate.net
Bivalent Cations Recombinant Corynebacterium glutamicum Elevated CaCl₂ levels Boosted production researchgate.netnih.gov

Heterologous Expression Systems for this compound

To overcome the limitations of low yields from native producers, researchers have turned to heterologous expression systems. By cloning the this compound genetic determinants into well-characterized microbial hosts, it is possible to achieve significantly higher and more reliable production levels.

Lactococcus lactis and Escherichia coli are the most extensively studied prokaryotic hosts for recombinant this compound production.

Lactococcus lactis , being a food-grade bacterium, is an attractive host. Initial attempts to express a chimeric gene encoding the lactococcin A leader and mature this compound in L. lactis IL1403 resulted in a relatively low yield of 270 ng/mL. asm.org However, significant improvements have been achieved. By co-expressing the dedicated lactococcin A translocatory genes, lcnC and lcnD, yields were substantially increased, reaching levels comparable to the native producer P. acidilactici 347. asm.orgasm.org The copy number of these transport genes was found to directly influence production levels. asm.orgasm.org In some systems, the production level in L. lactis reached approximately 25% of that observed in the parental P. acidilactici strain. asm.orgnih.gov

Escherichia coli is a workhorse for recombinant protein production due to its rapid growth and the availability of powerful genetic tools. Various strategies have been employed to produce this compound in E. coli. One approach involves expressing it as a fusion protein. For instance, fusing this compound with a thioredoxin (trx) tag resulted in expression levels of 20-30 mg/L in non-optimized shake-flask experiments, a 4- to 5-fold increase compared to the native producer. cdnsciencepub.comnih.gov Another strategy used a NusA tag, which yielded 79.8 mg/L of the soluble fusion protein after Ni-NTA purification. biorxiv.org Expression of this compound fused with His-tagged mouse dihydrofolate reductase (DHFR) yielded 8.3 mg/L after purification. biorxiv.org However, challenges remain, as direct expression can lead to the formation of insoluble inclusion bodies. biorxiv.orgfrontiersin.org

Table 2: Comparison of Heterologous this compound Production Yields

Host Organism Expression Strategy Yield Reference
Lactococcus lactis IL1403 Chimeric gene (L-pedA) 270 ng/mL asm.org
Lactococcus lactis IL1403 L-pedA with lcnC/lcnD co-expression Similar to native P. acidilactici producer asm.orgasm.org
Escherichia coli BL21(DE3) NusA fusion protein 79.8 mg/L (purified fusion protein) biorxiv.org
Escherichia coli Thioredoxin (Trx) fusion protein 20-30 mg/L (unpurified) cdnsciencepub.comnih.gov
Escherichia coli M15 His-tagged DHFR fusion protein 8.3 mg/L (purified) biorxiv.org
Escherichia coli BL21(DE3) Direct expression 3 mg/L (purified) biorxiv.org

A critical aspect of heterologous production is ensuring the secretion of a correctly folded and active peptide. Different strategies have been developed to achieve this.

In L. lactis, the secretion machinery of other bacteriocins is often exploited. The lactococcin A secretion system, including its leader sequence, has been successfully used to secrete mature, active this compound. asm.orgnih.gov The leader peptide is recognized and cleaved by the host's transport and processing machinery, releasing the functional bacteriocin into the medium. asm.org The co-expression of dedicated ABC transporter genes, such as lcnC and lcnD, is a key strategy to enhance the efficiency of this secretion process. asm.orgasm.org

In E. coli, secretion is more challenging. One successful approach involves fusing the pediocin gene to a signal peptide that directs it through the E. coli sec machinery. core.ac.uk To overcome the outer membrane barrier, "leaky" E. coli strains, which have a disrupted outer membrane, can be used to release the protein into the culture medium. core.ac.uk Another common strategy is to produce this compound as a soluble fusion protein within the cytoplasm, for example, with partners like thioredoxin or NusA. cdnsciencepub.comnih.govbiorxiv.org This prevents the formation of inactive inclusion bodies. cdnsciencepub.com Following initial purification, the fusion tag is cleaved off using a specific protease, such as an enterokinase, to release the active this compound. cdnsciencepub.comnih.gov

Advanced Downstream Processing and Purification Techniques

Obtaining highly pure this compound is essential for research purposes. Multi-step chromatography-based protocols are typically employed, starting from the cell-free culture supernatant.

A combination of chromatographic techniques is the standard for purifying this compound to homogeneity. rug.nl The process often involves several steps, each exploiting different physicochemical properties of the peptide.

Cation-Exchange Chromatography is frequently the initial capture step. rug.nlasm.org Since this compound is a cationic peptide, it binds to a negatively charged resin (e.g., SP Sepharose) at a suitable pH. asm.orggoogle.com The bacteriocin can then be eluted by increasing the salt concentration, typically with a sodium chloride (NaCl) gradient. asm.orggoogle.com This step effectively concentrates the peptide and removes anionic and neutral contaminants. asm.org A rapid two-step procedure has been developed where the bacterial culture is applied directly to a cation-exchange column, achieving over 80% recovery in this initial step. asm.orgnih.gov

Hydrophobic Interaction Chromatography (HIC) serves as an intermediate or polishing step. rug.nlresearchgate.net This technique separates molecules based on their hydrophobicity. The sample is loaded onto a column (e.g., Octyl-Sepharose) in a high-salt buffer, and elution is achieved by decreasing the salt concentration. google.comresearchgate.net HIC can significantly increase the specific activity of the pediocin preparation. researchgate.net A two-step method combining cation-exchange with HIC has been reported to yield a recovery as high as 73%. researchgate.netnih.gov

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is almost always the final step to achieve the highest purity. rug.nlacs.org In RP-HPLC, the peptide is applied to a hydrophobic stationary phase (e.g., C8 or C18) and eluted with an increasing gradient of an organic solvent, such as 2-propanol or acetonitrile, in the presence of an ion-pairing agent like trifluoroacetic acid (TFA). asm.orgacs.org This method is highly effective at separating the active pediocin from any remaining impurities, including oxidized or incorrectly folded forms of the peptide. acs.org Often, this final step is repeated to ensure maximum purity. rug.nl

**Table 3: Exemplary Multi-Step Purification Protocol for this compound from *L. lactis***

Purification Stage Total Activity (BU) Specific Activity (BU/A₂₅₄) Purification Fold Yield (%)
Culture Supernatant 21,800 0.8 1 100
Ammonium Sulfate Precipitation 8,000 3.8 4.6 37
Gel Filtration Chromatography 12,658 9.3 11.3 58
Cation-Exchange Chromatography 3,525 317.5 384 16
Hydrophobic-Interaction Chromatography 5,530 1,292 1,564 25
Reverse-Phase Chromatography 1 8,032 58,630 70,980 37
Reverse-Phase Chromatography 2 1,231 11,187 13,544 6

Data adapted from a study on pediocin and nisin coproduction in L. lactis FI9267. asm.org

**Table 4: Rapid Two-Step Purification of this compound from *P. acidilactici***

Fractionation Step Total Activity (10⁶ BU) Specific Activity (BU/A₂₈₀) Purification Fold Yield (%)
Bacterial Culture 8 600 1 100
Step 1 (Cation Exchange) 7 1.7 x 10⁵ 300 85
Step 2 (Reverse Phase - Second Run) 9 9 x 10⁶ 1.5 x 10⁴ 110

Data adapted from Fimland et al. (2000). The yield >100% can be attributed to the removal of inhibitory substances. asm.orgnih.gov

Other Advanced Separation and Concentration Methods

Beyond conventional chromatographic techniques, several advanced and alternative methods have been developed for the separation and concentration of this compound, offering potential advantages in terms of efficiency, scalability, and specificity. These methodologies are pivotal in research settings for obtaining highly purified pediocin for structural and functional studies.

Membrane-Based Separation

A combined ultrafiltration (UF) and nanofiltration (NF) membrane process has been shown to be an effective strategy for separating and concentrating this compound from fermentation broth. researchgate.net In one approach, polysulfone membranes were tested, with a 10 kDa molecular weight cut-off (MWCO) membrane being selected for its high permeability and good recovery of this compound. researchgate.net The process involves an initial ultrafiltration step to a volume concentration factor (VCF) of 2.5, followed by continuous diafiltration. researchgate.net The permeate from this stage, containing this compound, is then concentrated using nanofiltration. researchgate.net This two-stage membrane process can achieve a 4.5-fold concentration of the loading solution with up to 71.6% recovery of this compound. researchgate.net

Preparative Isoelectric Focusing

A non-chromatographic purification protocol involving preparative isoelectric focusing has been successfully employed. This method typically starts with ethanol (B145695) precipitation of pediocin from the culture supernatant, followed by preparative isoelectric focusing and a final ultrafiltration step. rug.nlnih.gov A significant advantage of this technique is the elimination of chromatography columns, which circumvents the problem of the bacteriocin adhering to the column matrix and the associated product loss. rug.nl Research has demonstrated that minimal activity (around 3%) is lost during the isoelectric focusing step, making it a highly efficient method for research-scale purification. rug.nl

Immunoaffinity Chromatography

For highly specific purification, immunoaffinity chromatography represents a powerful, single-step approach. This technique utilizes polyclonal antibodies with high specificity for this compound, which are immobilized on a support matrix like cyanogen (B1215507) bromide-activated Sepharose™. researchgate.netnih.gov When the crude supernatant is passed through the column, this compound is selectively captured by the antibodies. After washing away impurities, the purified pediocin is eluted. This method has been reported to yield an average recovery of 53.3% with a high specific activity of approximately 6602 AU/mg. researchgate.netnih.gov It is noted as the first successful application of immunoaffinity chromatography for this compound purification using specific polyclonal antibodies. nih.gov

Cell Immobilization Techniques

Innovations in the upstream fermentation process can significantly simplify downstream purification. One such advancement is the immobilization of the producing bacterial cells, such as Pediococcus pentosaceous, by entrapping them in alginate-xanthan gum gel beads coated with chitosan. researchgate.netnih.gov This technique results in negligible cell release into the fermentation broth. researchgate.netnih.gov Consequently, the cell-free supernatant containing this compound can be collected directly by decantation, which eliminates the need for the initial centrifugation step—often a bottleneck in large-scale production. researchgate.net This streamlined collection of the starting material simplifies the subsequent purification stages. researchgate.netnih.gov

Aqueous Two-Phase Systems (ATPS)

Aqueous two-phase systems offer an alternative method for protein purification directly from fermentation cultures. upm.edu.my This extractive fermentation approach provides a simple and effective recovery procedure. upm.edu.my The system is formed by mixing a polymer (like polyethylene (B3416737) glycol) and a salt (such as phosphate (B84403) or sulfate) or two different polymers in water, which results in the formation of two immiscible aqueous phases. Target proteins partition selectively between the two phases based on their physicochemical properties, allowing for separation from other cellular components. This technique has been proposed for the recovery of bacteriocin-like inhibitory substances and represents a promising advanced method for this compound purification. upm.edu.my

Recombinant Fusion Protein Purification

Heterologous expression systems provide another sophisticated route for producing and purifying this compound. In this approach, the gene for this compound is cloned and expressed in a host like Escherichia coli, often as a fusion protein. researchgate.netcdnsciencepub.com The pediocin peptide is linked to a larger protein or an affinity tag, such as a polyhistidine-tag (His-tag) or thioredoxin (Trx). researchgate.netcdnsciencepub.com This fusion protein can be efficiently purified from the cell lysate using affinity chromatography, such as nickel-nitrilotriacetic acid (Ni-NTA) metal affinity chromatography for His-tagged proteins. researchgate.net Following purification, the fusion tag is cleaved by a specific protease, like Factor Xa or enterokinase, to release the biologically active this compound, which can then be further purified by methods like ultrafiltration or hydrophobic interaction chromatography. researchgate.netcdnsciencepub.com

Interactive Table of Advanced this compound Separation Methods

MethodPrincipleKey Findings / ResultsAdvantages
Membrane Filtration (UF/NF) Size-based separation using semi-permeable membranes to retain or pass molecules. UF separates pediocin from larger molecules; NF concentrates it.Achieved 71.6% recovery with a 4.5-fold concentration. A 10 kDa MWCO membrane was optimal. researchgate.netAvoids harsh chemicals, scalable, and can be operated continuously.
Preparative Isoelectric Focusing Separation of molecules based on their isoelectric point (pI) in a pH gradient.Almost no loss of activity during the focusing step. rug.nl Combined with precipitation and ultrafiltration, it avoids chromatography. rug.nlnih.govHigh resolution, avoids losses due to matrix adhesion in chromatography. rug.nl
Immunoaffinity Chromatography Highly specific binding between an antibody and its target antigen (this compound).One-step purification with 53.3% average recovery and 6602 AU/mg specific activity. researchgate.netnih.govExtremely high specificity, enabling single-step purification to high purity. researchgate.net
Cell Immobilization Entrapment of producer cells in a gel matrix to keep them out of the fermentation broth.Allows for collection of cell-free supernatant by simple decantation, avoiding centrifugation. researchgate.netnih.govSimplifies downstream processing by removing the primary cell separation step. researchgate.net
Aqueous Two-Phase Systems (ATPS) Partitioning of molecules between two immiscible aqueous phases formed by polymers and/or salts.Proposed as a simple and effective method for direct recovery of bacteriocins from fermentation culture. upm.edu.myCan integrate production and separation, potentially reducing steps and costs.
Recombinant Fusion Protein Tech. Expression of pediocin fused to a tag (e.g., His-tag) that allows for specific affinity purification.Purified fusion protein is cleaved to release active pediocin with a reported yield of 75% in the final ultrafiltration step. researchgate.netFacilitates high-yield production and specific purification, especially when native production is low. cdnsciencepub.com

Analytical and Detection Methods for Pediocin Pa 1 in Research

Biological Assays for Activity Quantification

Biological assays are fundamental for determining the antimicrobial efficacy of Pediocin PA-1. These methods quantify the bacteriocin's ability to inhibit the growth of sensitive indicator microorganisms.

Agar (B569324) Spot Test: This is a widely used qualitative or semi-quantitative method to detect bacteriocin (B1578144) activity. rug.nlcdnsciencepub.com In this test, a small amount of a culture supernatant or a purified sample containing this compound is spotted onto an agar plate previously seeded with a lawn of an indicator organism, such as Pediococcus pentosaceus or Listeria monocytogenes. cdnsciencepub.comheraldopenaccess.ustubitak.gov.trnih.gov After incubation, a clear zone of growth inhibition around the spot indicates the presence of antimicrobial activity. cdnsciencepub.comtubitak.gov.trnih.gov The size of the inhibition zone can provide a semi-quantitative measure of the bacteriocin's potency. nih.gov

Turbidometric Microtiter Plate Assays: For more precise and high-throughput quantification, turbidometric assays in microtiter plates are employed. rug.nlmdpi.comresearchgate.net This method involves adding serial dilutions of the this compound sample to microplate wells containing a liquid culture of a sensitive indicator strain. mdpi.com The growth of the indicator organism is monitored over time by measuring the optical density (OD) with a microplate reader. mdpi.com The bacteriocin activity is then quantified by determining the dilution that causes a specific level of growth inhibition, often 50%, compared to a control without the bacteriocin. rug.nlnih.gov This technique is particularly useful for analyzing a large number of samples, such as fractions from a purification process. rug.nl A one-day turbidometric microplate bioassay has been developed for the rapid and accurate quantification of this compound. researchgate.netnih.gov

Arbitrary Units (AU): The activity of this compound is commonly expressed in Arbitrary Units (AU) per milliliter (AU/mL). nih.govbiorxiv.org One AU is typically defined as the reciprocal of the highest dilution of the sample that still produces a definite zone of inhibition in an agar diffusion assay or causes a 50% reduction in the growth of the indicator strain in a turbidometric assay. rug.nlasm.org The total activity can be calculated using formulas that take into account the dilution factor and the volume of the sample. biorxiv.org For instance, one arbitrary unit (AU) of pediocin activity has been defined as the highest dilution of a sample that results in a clear zone of inhibition on a lawn of the indicator strain P. pentosaceus. asm.org

Table 1: Comparison of Biological Assays for this compound Quantification

Assay Type Principle Advantages Disadvantages Common Indicator Strains
Agar Spot Test Diffusion of bacteriocin through agar, inhibiting the growth of a lawn of indicator bacteria. cdnsciencepub.comheraldopenaccess.ustubitak.gov.trnih.gov Simple, low cost, good for initial screening. heraldopenaccess.us Semi-quantitative, influenced by diffusion rates. scielo.br Pediococcus pentosaceus, Listeria monocytogenes, Enterococcus faecium. cdnsciencepub.comheraldopenaccess.usasm.orgnih.gov
Turbidometric Microtiter Plate Assay Measurement of indicator strain growth inhibition in liquid culture by monitoring optical density. rug.nlmdpi.comresearchgate.net High-throughput, quantitative, more precise than agar-based methods. rug.nlresearchgate.netnih.gov Requires a microplate reader, can be affected by sample turbidity. Pediococcus acidilactici, Listeria monocytogenes. mdpi.comnih.gov
Arbitrary Units (AU) Calculation Quantification based on the highest dilution showing antimicrobial activity. rug.nlnih.govbiorxiv.orgasm.org Provides a standardized way to report activity. biorxiv.org Can vary between labs due to differences in assay conditions and indicator strains. rug.nl Not applicable

Immunological Detection and Quantification Techniques

Immunological methods offer high specificity and sensitivity for the detection and quantification of this compound, overcoming the lack of specificity inherent in biological assays. rug.nlasm.org These techniques utilize antibodies that specifically recognize and bind to the this compound molecule.

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a powerful and widely used immunoassay for quantifying this compound. cdnsciencepub.comnih.govnih.govresearchgate.net Various ELISA formats have been developed, including:

Non-competitive Indirect ELISA (NCI-ELISA): In this format, the sample containing this compound is coated onto a microtiter plate. nih.govnih.gov A primary antibody specific to this compound is then added, followed by a secondary antibody conjugated to an enzyme. nih.gov The amount of bound enzyme, detected by adding a substrate that produces a colored product, is proportional to the amount of this compound in the sample. nih.gov NCI-ELISA has been shown to be a valuable tool for detecting this compound-specific antibodies. nih.gov

Competitive Indirect ELISA (CI-ELISA): This assay involves competition between the this compound in the sample and a known amount of purified, labeled this compound for binding to a limited amount of specific antibody. nih.govasm.orgtandfonline.com CI-ELISA has been shown to enhance the detection limit of this compound to 0.025 μg/ml. nih.gov

Competitive Direct ELISA (CD-ELISA): This method is similar to CI-ELISA but uses a labeled primary antibody. nih.govtandfonline.com The CD-ELISA has been reported to increase the affinity of polyclonal antibodies for this compound. nih.gov

Sandwich ELISA (S-ELISA): This highly specific format uses two different antibodies that bind to different epitopes on the this compound molecule. nih.gov

Polyclonal and Monoclonal Antibodies: Both polyclonal and monoclonal antibodies have been successfully generated against this compound. nih.govresearchgate.net Polyclonal antibodies, produced by immunizing animals like rabbits with this compound or its fragments conjugated to a carrier protein like keyhole limpet hemocyanin (KLH), recognize multiple epitopes on the bacteriocin. nih.govnih.govresearchgate.netmicrobiologyresearch.org Monoclonal antibodies, on the other hand, are highly specific as they recognize a single epitope. nih.govresearchgate.net The development of these antibodies has been a crucial step in creating specific immunoassays for this compound. rug.nl

Table 2: Immunological Detection Methods for this compound

Technique Principle Key Features Detection Limits
NCI-ELISA Direct binding of antibody to antigen coated on a plate. nih.govnih.gov Simple, good for screening. 1 μg/ml. nih.gov
CI-ELISA Competition between sample antigen and labeled antigen for antibody binding. nih.govasm.orgtandfonline.com Higher sensitivity than NCI-ELISA. nih.gov 0.025 μg/ml. nih.gov
CD-ELISA Competition between sample antigen and coated antigen for labeled antibody binding. nih.govtandfonline.com Can increase antibody affinity. nih.gov < 0.025 μg/ml. nih.gov
Immunoblotting (Slot-blot/Western blot) Transfer of proteins to a membrane followed by antibody detection. nih.govtandfonline.com Confirms molecular weight and specificity. 1 to 5 μg/ml (Slot-blot), 0.01 μg/ml (Western blot). nih.govtandfonline.com

Spectroscopic and Chromatographic Methods for Characterization

Beyond basic identification, spectroscopic and chromatographic methods are employed for the detailed characterization of this compound's structure and purity.

Spectroscopic Methods:

Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are used for the rapid and accurate determination of the molecular mass of this compound, confirming its identity. rug.nlnih.govasm.org MS can also be used to verify the purity of bacteriocin preparations and identify modifications such as oxidation. asm.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solution NMR has been utilized to determine the three-dimensional structure of this compound and its analogs in solution, providing insights into its conformation and structure-activity relationships. rcsb.orgresearchgate.net

Circular Dichroism (CD) Spectroscopy: CD is used to study the secondary structure of this compound, revealing information about its alpha-helical and beta-sheet content, which is important for its function. rcsb.orgresearchgate.net

Chromatographic Methods:

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful tool for the purification and analysis of this compound. cdnsciencepub.comasm.orgasm.orgresearchgate.netasm.org It separates molecules based on their hydrophobicity, and a sharp, single peak on an RP-HPLC chromatogram is often indicative of a highly pure sample. cdnsciencepub.comasm.org This method is also used to monitor the stability of this compound, as oxidized forms can be separated from the active form. asm.org

Ion-Exchange Chromatography: This technique separates proteins based on their net charge and is often used as an initial step in the purification of this compound from culture supernatants. rug.nlasm.orgnih.gov

Gel Filtration Chromatography: Also known as size-exclusion chromatography, this method separates molecules based on their size and can be used to remove impurities and estimate the molecular weight of this compound. rug.nlnih.gov

Advanced Research Applications and Future Perspectives of Pediocin Pa 1

Fundamental Studies in Food Biopreservation Systems

The practical application of Pediocin PA-1 in food systems is underpinned by extensive research into its efficacy, both alone and in combination with other preservation techniques.

The effectiveness of this compound has been demonstrated in various in vitro and model food systems. frontiersin.org Its antimicrobial activity is concentration-dependent and influenced by the specific strain of the target microorganism. nih.gov For instance, in frankfurters, the application of this compound has been shown to significantly reduce Listeria counts, with the extent of reduction being influenced by storage temperature and the initial contamination level. nih.gov Specifically, 5,000 BU/ml of this compound led to a 2-log cycle decrease in Listeria in frankfurters stored at 4°C for 60 days. nih.gov Similarly, in radiated chicken meat inoculated with L. monocytogenes, purified pediocin AcH/PA-1 caused a significant 3.8 log cfu/g reduction in Listeria counts after 14 days at 4°C. nih.gov

The efficacy of this compound can, however, be affected by the food matrix itself. frontiersin.org Factors such as binding to food components and degradation by proteolytic enzymes can limit its direct application, especially at low concentrations or during extended storage at suboptimal temperatures. nih.govbohrium.com For example, while effective in reducing L. monocytogenes in cottage cheese, cream, and cheese sauce, the inactivation of the pathogen can vary greatly depending on the specific food environment. frontiersin.org In a cheese model system, the use of Lactococcus lactis strains engineered to produce this compound resulted in Listeria innocua counts below 50 CFU/g at the end of the ripening period. researchgate.net

Interactive Table: Efficacy of this compound in Different Food Models

Food Product Target Microorganism This compound Concentration/Form Storage Conditions Observed Reduction in Microbial Load Citation
Frankfurters Listeria monocytogenes 5,000 BU/ml 4°C for 60 days 2 log cycle decrease nih.gov
Frankfurters Listeria monocytogenes 1,350 AU/ml Not specified 1-7 log cfu/g decrease depending on strain nih.gov
Chicken Meat (radiated) Listeria monocytogenes Purified pediocin AcH/PA-1 4°C for 14 days 3.8 log cfu/g reduction nih.gov
Fresh Meat Listeria monocytogenes Pediocin-producing P. acidilactici 5°C for 28 days 1–2.5 log cycles fewer attached cells frontiersin.org
Cheese Model Listeria innocua Pediocin-producing Lactococcus lactis Ripening period Counts below 50 CFU/g researchgate.net

To enhance its efficacy and broaden its antimicrobial spectrum, this compound is often studied in combination with other antimicrobial agents as part of a "hurdle technology" approach. nih.gov This strategy involves combining different preservation methods to create a series of obstacles that inhibit microbial growth more effectively than any single method alone. mdpi.com

Synergistic or additive effects have been observed when this compound is combined with other bacteriocins, such as nisin. rug.nl A mixture of nisin and this compound was found to be more bactericidal against several strains of lactic acid bacteria and L. monocytogenes than either bacteriocin (B1578144) used alone. rug.nl This is particularly advantageous as it can help prevent the emergence of resistant bacterial populations. rug.nl The combination of unrelated bacteriocins, like this compound and lacticin 3147, has also shown synergistic potential. rug.nltandfonline.com

Beyond bacteriocins, this compound has been effectively combined with other antimicrobials and preservation techniques. For example:

Organic Acids: this compound combined with citric acid or lactic acid demonstrated synergistic to partially synergistic effects against Listeria ivanovii. nih.govasm.org

Chelating Agents: The use of EDTA can sensitize Gram-negative bacteria to bacteriocins like this compound by increasing the permeability of their outer membrane. frontiersin.org

Plant-Derived Compounds: A combination of pediocin and eugenol (B1671780) incorporated into polyhydroxybutyrate (B1163853) films showed synergistic effects in preventing food contamination. frontiersin.org

Physical Treatments: Mild high hydrostatic pressure (HHP) combined with this compound has been shown to be a potent hurdle technology for controlling L. monocytogenes in fermented meat sausages. nih.govcore.ac.uk The synergistic effect of HHP and this compound reduced the initial load of L. monocytogenes to undetectable levels immediately after treatment. core.ac.uk

Interactive Table: Synergistic Applications of this compound

Combined Agent/Technology Target Microorganism Observed Effect Citation
Nisin Lactobacillus spp., L. monocytogenes Increased bactericidal effect rug.nl
Lacticin 3147 Clostridioides difficile Antimicrobial synergy tandfonline.com
Citric Acid / Lactic Acid Listeria ivanovii Synergistic to partially synergistic nih.govasm.org
Reuterin Listeria ivanovii Additive effect nih.gov
High Hydrostatic Pressure (HHP) Listeria monocytogenes Synergistic inactivation nih.govcore.ac.uk
Eugenol (in film) General food contamination Synergistic prevention frontiersin.org

Engineering of Novel Bacteriocins with Tailored Antimicrobial Properties

The potential to enhance the properties of this compound through protein engineering has been a significant area of research. rug.nltandfonline.com By modifying its amino acid sequence, scientists aim to create novel bacteriocins with improved stability, a broader antimicrobial spectrum, or enhanced activity against specific pathogens.

One approach involves site-directed mutagenesis. For example, replacing the methionine residue at position 31 with hydrophobic amino acids like alanine (B10760859), leucine (B10760876), or isoleucine resulted in this compound variants with greater storage stability without a significant loss of antimicrobial activity. rug.nlnih.gov Conversely, replacing this methionine with aspartic acid was detrimental to its function. nih.gov Further mutagenesis in the C-terminal region, such as substituting glycine (B1666218) at position 29 with alanine, led to a notable increase in antimicrobial activity against L. monocytogenes. nih.gov

Another powerful technique is DNA shuffling, which involves recombining gene fragments from different bacteriocins. By shuffling regions of the N-terminal half of this compound with sequences from ten other class IIa bacteriocins, researchers created a library of mutants. nih.gov One such mutant, designated B1, exhibited activity against a strain of Leuconostoc lactis that the parent this compound could not inhibit. nih.gov These engineered bacteriocins with novel N-terminal sequences showed increased activity against various species of Lactobacillus, Pediococcus, and Carnobacterium. nih.gov

Chimeric bacteriocins have also been constructed. A chimera consisting of the N-terminal half of enterocin (B1671362) A and the C-terminal half of this compound displayed increased activity against a spoilage-causing strain of Leuconostoc lactis. nih.gov These studies highlight the potential of genetic engineering to develop new antimicrobial peptides based on the this compound framework for targeted applications in food preservation. rug.nlcapes.gov.br

Investigation of this compound Resistance Development in Target Microorganisms

The emergence of bacterial resistance to this compound is a potential obstacle to its widespread application as a food biopreservative. rug.nl Understanding the mechanisms and genetic basis of this resistance is crucial for developing strategies to mitigate its development.

Bacteria can exhibit both intrinsic (natural) and acquired resistance to this compound. tandfonline.com Strains with resistance or tolerance to this compound appear to be more common than those resistant to nisin. rug.nl The growth of surviving, resistant cells of L. monocytogenes in foods treated with this compound has been reported, particularly during refrigerated storage. rug.nl

The primary mechanism of action for this compound involves binding to the mannose phosphotransferase system (Man-PTS) on the surface of sensitive bacterial cells, which leads to pore formation in the cell membrane. tandfonline.comresearchgate.net Consequently, a key mechanism of resistance is the alteration or downregulation of the Man-PTS. tandfonline.com In L. monocytogenes, resistance to class IIa bacteriocins has been linked to changes in PTS expression. mdpi.com For instance, some pediocin-resistant mutants of L. monocytogenes have shown an overexpression of the β-glucoside PTS permease. mdpi.com Another study found that a L. monocytogenes mutant resistant to a related bacteriocin lacked a subunit of the mannose PTS permease. mdpi.com

Changes in the cell wall composition can also contribute to resistance. mdpi.com Additionally, metabolic shifts have been observed in this compound-resistant Enterococcus faecalis and other bacteriocin-resistant L. monocytogenes strains. tandfonline.com

The genetic determinants of this compound resistance are linked to the genes that regulate and constitute the Man-PTS. The gene operon for this compound itself is typically plasmid-encoded and includes the structural gene (pedA), an immunity gene (pedB), and genes for an ABC transporter and an accessory protein (pedC and pedD). mdpi.com

In target organisms, resistance is often associated with mutations affecting the Man-PTS. The regulatory gene rpoN has been shown to influence the expression of the mpt operon (mannose phosphotransferase) and, as a result, the development of resistance. tandfonline.com The transfer of mobile genetic elements (MGEs) is also implicated in the spread of resistance. The presence of MGEs like ISLpl1 and mobilization regions has been detected in pediocin-producing lactic acid bacteria. nih.gov The detection of a tyrosine recombinase in pediocin plasmids suggests a potential mechanism for the transfer of the entire pediocin operon among different bacterial species, which could also facilitate the spread of resistance-conferring genes. nih.gov

Exploration of this compound Biological Activities Beyond Direct Antimicrobial Action (e.g., In Vitro Interactions with Eukaryotic Cells and Associated Signaling Pathways)

While renowned for its potent antimicrobial properties, recent research has unveiled a broader spectrum of biological activities for this compound, particularly concerning its interactions with eukaryotic cells. Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting a potential role beyond its traditional use as a food biopreservative. biorxiv.orgplos.orgnih.gov

The primary mechanism for its anticancer activity is believed to be distinct from its antimicrobial pore formation. Evidence suggests that this compound can induce apoptosis in cancer cells through interactions with specific cellular receptors. plos.orgnih.gov Computational modeling and sequence homology studies have highlighted similarities between this compound and other bacteriocins known to induce apoptosis, such as Microcin E492 and Enterocin. biorxiv.orgplos.org These studies propose that this compound may interact with Toll-Like Receptor 4 (TLR4) on the surface of cancer cells. biorxiv.orgplos.orgnih.gov This interaction is hypothesized to trigger a downstream signaling cascade involving the activation of caspases, key enzymes in the apoptotic pathway. biorxiv.orgnih.gov Specifically, the activation of caspase-1 and caspase-3 has been linked to this process. nih.gov

Interestingly, the cytotoxic efficacy of this compound appears to be cell-line dependent. For instance, it has shown a greater cytotoxic effect against HeLa (cervical cancer) cells compared to HT29 (colon adenocarcinoma) cells. biorxiv.orgplos.orgnih.gov This difference in sensitivity may be attributable to the varied expression levels of TLR4 on the surface of these cell lines, with HeLa cells reportedly over-expressing the receptor. biorxiv.orgplos.orgnih.gov

However, there remains some debate regarding the precise mechanism. An alternative view suggests that this compound can function without protein receptors, instead causing permeabilization of the lipid bilayer, which leads to cell death. plos.orgnih.gov It has also been noted that surface glycosaminoglycans on eukaryotic cells can bind to positively charged bacteriocins like this compound, potentially offering a protective effect against membrane damage. researchgate.net This suggests a dose-dependent dual effect, where this compound might induce apoptosis via receptor interaction at lower concentrations and cause membrane poration at higher concentrations. plos.org

Table 1: Summary of this compound In Vitro Interactions with Eukaryotic Cells

Cell Line(s)Observed EffectProposed Mechanism of ActionAssociated Signaling PathwayCitations
HeLa (Cervical Cancer)Cytotoxicity, ApoptosisInteraction with Toll-Like Receptor 4 (TLR4)Caspase-mediated apoptosis (Caspase-1, Caspase-3) biorxiv.org, plos.org, nih.gov, nih.gov
HT29 (Colon Adenocarcinoma)Cytotoxicity (less than HeLa)Interaction with Toll-Like Receptor 4 (TLR4), Membrane permeabilizationCaspase-mediated apoptosis biorxiv.org, plos.org, nih.gov, nih.gov
A-549 (Lung Carcinoma)Growth inhibitionNot specifiedNot specified nih.gov
DLD-1 (Colon Adenocarcinoma)Growth inhibitionNot specifiedNot specified nih.gov
Mouse Myeloma CellsNo effect on viability or morphologyN/AN/A rug.nl

Emerging Research Directions and Unexplored Potential in Microbial Ecology and Biotechnology

The unique properties of this compound are paving the way for novel applications in microbial ecology and biotechnology, moving beyond its established role in food preservation.

Biotechnology: The biotechnological potential of this compound is expanding, with a strong focus on protein and genetic engineering. researchgate.netscispace.com Future research aims to develop novel antimicrobial peptides with improved characteristics by using the this compound molecule as a scaffold. researchgate.netscispace.com Site-directed mutagenesis has already been employed to create variants with enhanced stability, such as oxidation-resistant forms, without significant loss of antimicrobial activity. tandfonline.comscispace.com

Furthermore, DNA shuffling techniques are being used to construct chimeric bacteriocins. asm.org By combining domains from this compound and other class IIa bacteriocins like Enterocin A, researchers have created novel peptides with altered and sometimes enhanced antimicrobial spectra against specific spoilage bacteria. asm.org

The development of efficient and scalable production methods for this compound is another key biotechnological focus. cdnsciencepub.com Establishing robust recombinant expression systems, for example in Escherichia coli, offers the potential to produce larger quantities of pure, active pediocin for further research and application in both the food and health sectors. cdnsciencepub.comnih.gov These advancements could overcome the limitations of natural production and support the investigation of pediocin's full range of biological activities. cdnsciencepub.com

Q & A

Q. What structural features of Pediocin PA-1 enable its antimicrobial activity?

this compound is a class IIa bacteriocin with a conserved N-terminal YGNGV motif and a disulfide-bond-stabilized C-terminal domain, critical for binding to target cell membranes. Structural analysis via NMR and circular dichroism reveals its amphipathic α-helical structure, which facilitates electrostatic interactions with negatively charged lipid bilayers of Gram-positive bacteria . Methodologically, researchers can validate structural features using techniques like X-ray crystallography or molecular dynamics simulations, complemented by site-directed mutagenesis to identify functional residues.

Q. How is this compound biosynthesized and regulated in producer strains?

Biosynthesis involves a gene cluster (e.g., pedABCD in Pediococcus acidilactici), where pedA encodes the precursor peptide, pedB and pedC encode immunity proteins, and pedD is a transporter. Regulation is often pH-dependent, with optimal production observed at pH 5.5–6.0 . Researchers can use transcriptional profiling (e.g., RT-qPCR) to study gene expression under varying conditions and heterologous expression systems (e.g., Corynebacterium glutamicum) to isolate regulatory elements .

Q. What is the primary mechanism of this compound against Listeria monocytogenes?

this compound binds to the mannose phosphotransferase system (Man-PTS) on target cells, disrupting membrane potential and inducing pore formation. This is confirmed via fluorescence-based assays measuring intracellular ATP depletion and propidium iodide uptake . For mechanistic studies, researchers should combine live-cell imaging with competitive inhibition assays using Man-PTS-deficient mutants to validate receptor specificity.

Advanced Research Questions

Q. How do environmental factors (e.g., ionic strength, competing microbes) affect this compound efficacy in mixed microbial communities?

High ionic strength (≥150 mM NaCl) and polyanionic molecules (e.g., DNA, lipoteichoic acids) reduce this compound binding to target cells by shielding electrostatic interactions. Non-target Gram-positive species with high surface charge (e.g., Lactobacillus spp.) sequester this compound, decreasing its bioavailability . To model mixed communities, researchers should use flow cytometry with fluorescently labeled this compound and ζ-potential measurements to quantify competitive binding dynamics.

Q. What experimental strategies address contradictions in this compound cytotoxicity studies (e.g., cancer vs. healthy cells)?

Computational modeling (e.g., 3D docking studies) suggests this compound interacts with Toll-like receptor 4 (TLR-4) on cancer cells, activating caspase-dependent apoptosis. However, discrepancies arise due to variations in TLR-4 expression levels across cell lines (e.g., HeLa vs. HT29) . Researchers should validate hypotheses using TLR-4 knockout cell lines and Western blotting to map apoptotic pathways. Dose-response assays are critical to differentiate bacteriostatic vs. cytotoxic effects .

Q. How can researchers optimize this compound production in engineered microbial hosts?

Metabolic engineering of Corynebacterium glutamicum with a microaerobic fermentation process at pH 5.5 and elevated Ca²⁺ (10 mM) increases yield by 7-fold. Key steps include promoter optimization (Ptac), ribosome binding site (RBS) tuning, and fed-batch strategies . Researchers should use transcriptomics and proteomics to identify metabolic bottlenecks and CRISPR interference to repress competing pathways.

Methodological Considerations

Q. What are best practices for designing reproducible binding assays for this compound?

  • Standardization : Use a reference strain (e.g., Listeria innocua ATCC 33090) with consistent growth phase (mid-log phase).
  • Controls : Include polylysine (non-bactericidal polycation) to distinguish electrostatic vs. receptor-mediated binding .
  • Quantification : Combine flow cytometry (for binding kinetics) with surface plasmon resonance (SPR) for dissociation constant (Kd) calculations .

Q. How should researchers address variability in this compound activity across experimental replicates?

  • Sample Preparation : Purify this compound via reversed-phase HPLC and verify purity via MALDI-TOF MS.
  • Normalization : Express activity in activity units (AU)/mL, standardized against a known pediocin concentration.
  • Statistical Design : Use a nested ANOVA to account for batch-to-batch variability in producer cultures .

Data Contradictions and Resolution

Q. Why do some studies report broad-spectrum activity for this compound despite its classification as a narrow-spectrum bacteriocin?

Discrepancies arise from non-standardized susceptibility testing. For example, agar diffusion assays may show false positives due to diffusion limitations. Researchers should use broth microdilution assays (CLSI guidelines) with a defined inoculum size (5 × 10⁵ CFU/mL) and confirm results via live/dead staining .

Q. How can conflicting results on this compound stability under gastrointestinal conditions be resolved?

Stability varies with protease exposure (e.g., pepsin, trypsin) and bile salts. Use simulated gastric/intestinal fluid (USP protocols) with LC-MS to track degradation products. Co-encapsulation with chitosan or lipid nanoparticles can mitigate instability, but efficacy must be tested in in vitro gut microbiota models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.